molecular formula C11H18O3 B13004757 Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13004757
M. Wt: 198.26 g/mol
InChI Key: QTYBQEOKMHHGTQ-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxybicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[321]octane framework, which is a common motif in many biologically active natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves the use of intramolecular Diels-Alder reactions. For instance, the commercially available monoterpene carvone can be efficiently converted into the bicyclo[3.2.1]octane system through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Diels-Alder reactions and subsequent functional group modifications are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group allows for oxidation reactions, while the carboxylate group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is unique due to the presence of both hydroxy and carboxylate functional groups, which enhance its reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3

InChI Key

QTYBQEOKMHHGTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)C2O

Origin of Product

United States

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